

Solubility Profiling of 1H-Imidazole-2-carbohydrazide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1H-Imidazole-2-carbohydrazide

Cat. No.: B8811097

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Executive Summary

Understanding the solubility profile of **1H-Imidazole-2-carbohydrazide** (CAS: 68251-67-2) is a critical prerequisite for its application in pharmaceutical synthesis, coordination chemistry, and the development of energetic materials[1][2]. As a highly polar, nitrogen-rich heterocyclic compound, its dissolution behavior is governed by complex intermolecular hydrogen bonding and crystal lattice thermodynamics.

This whitepaper provides an in-depth mechanistic analysis of the compound's solubility across various solvent classes. By synthesizing structural physicochemical properties with the Hansen Solubility Parameters (HSP) framework[3], we establish a predictive model for solvent compatibility. Furthermore, we outline self-validating, field-proven experimental protocols for both thermodynamic and kinetic solubility screening[4][5].

Physicochemical & Structural Profiling

To predict the solubility of **1H-Imidazole-2-carbohydrazide**, we must first deconstruct its molecular architecture:

- The Imidazole Ring: Imidazole is an amphoteric heterocycle capable of acting as both a hydrogen bond donor (via the N-H group) and an acceptor (via the basic sp^2 nitrogen). It exhibits strong π - π stacking interactions in the solid state.
- The Carbohydrazide Moiety (-C(=O)NHNH₂): This functional group introduces a rigid, planar geometry with exceptional hydrogen-bonding capacity. The carbonyl oxygen acts as a potent H-bond acceptor, while the primary and secondary amines act as strong H-bond donors.

The Thermodynamic Challenge: Crystal Lattice Energy

Because both functional groups facilitate extensive intermolecular hydrogen bonding, **1H-Imidazole-2-carbohydrazide** forms a highly stable crystal lattice in its solid powder form[1]. Dissolution requires a solvent capable of breaking these solute-solute interactions by offering superior solvent-solute interactions.

According to the Hansen Solubility Parameters (HSP) framework, the total cohesive energy of a liquid or solid is divided into three parameters: Dispersion forces (δD), Dipolar intermolecular forces (δP), and Hydrogen bonding (δH)[3]. For **1H-Imidazole-2-carbohydrazide**, the δP and δH values are exceptionally high. Therefore, solvents with low polarity or poor hydrogen-bonding capacity will fail to overcome the lattice energy, rendering the compound insoluble.

Solvent Compatibility & Mechanistic Rationale

Based on structural thermodynamics and empirical synthetic workflows, the solubility of **1H-Imidazole-2-carbohydrazide** can be categorized into three distinct solvent classes:

A. Polar Protic Solvents (Water, Methanol, Ethanol)

Polar protic solvents possess high δH values, allowing them to effectively solvate the carbohydrazide group.

- Water: Exhibits good solubility due to its ability to form a 3D hydrogen-bond network with the imidazole nitrogen atoms and the carbohydrazide tail.
- Ethanol: Exhibits a steep temperature-solubility gradient. In synthetic literature, **1H-Imidazole-2-carbohydrazide** is routinely crystallized and precipitated by cooling an ethanol

reaction mixture[6]. This indicates that while it is soluble in hot ethanol, its solubility drops drastically in chilled ethanol, making it an ideal solvent for recrystallization.

B. Polar Aprotic Solvents (DMSO, DMF)

Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the premier solvents for this compound. They possess very high dipolar forces (δP) and act as powerful hydrogen-bond acceptors. DMSO effectively disrupts the N-H donor networks of the crystal lattice without introducing competing protic donors, resulting in rapid and complete solvation. DMSO is the universal standard for preparing high-concentration stock solutions for kinetic assays[4].

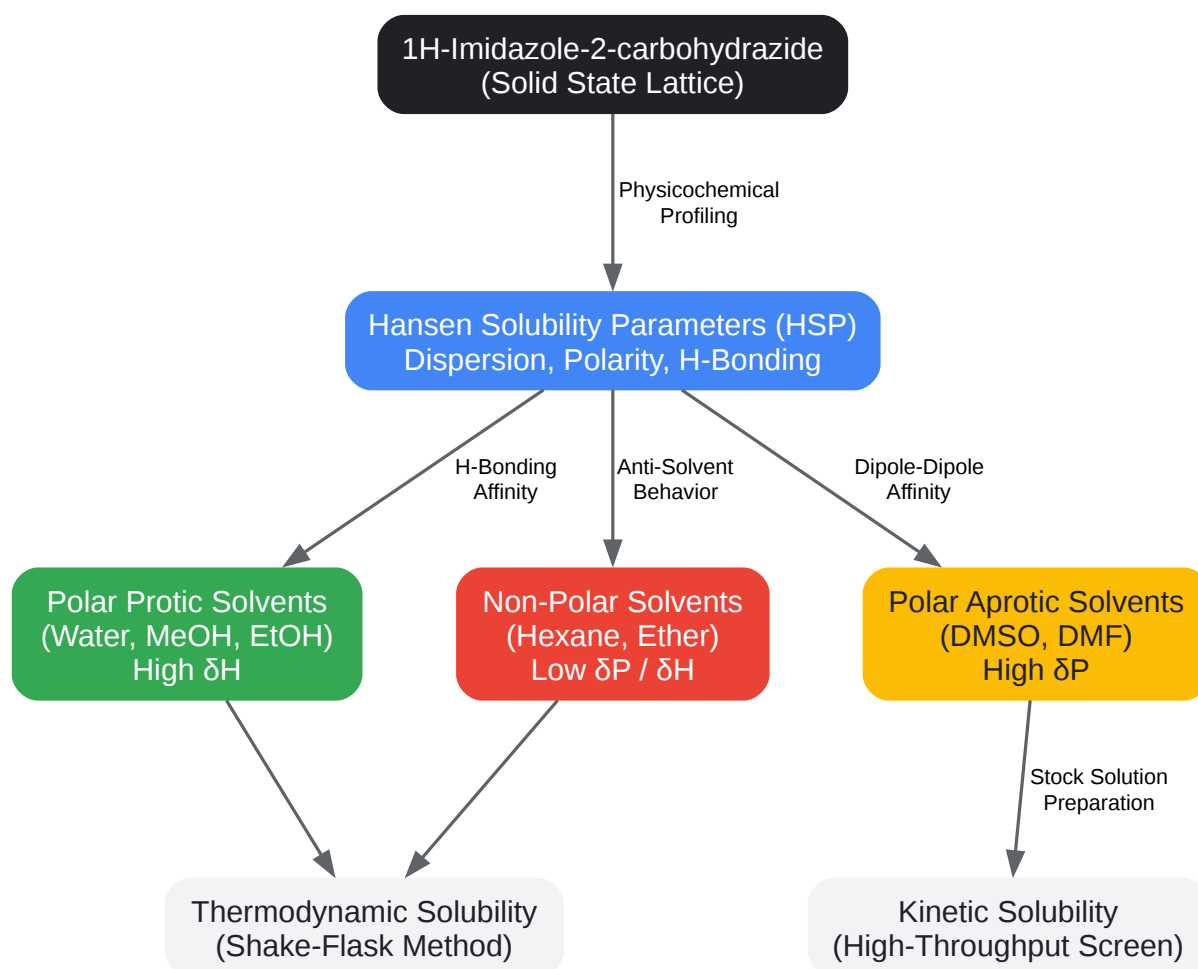
C. Non-Polar & Weakly Polar Solvents (Hexane, Diethyl Ether, Toluene)

Solvents lacking significant dipole moments or H-bond capabilities cannot overcome the cohesive energy of the compound's lattice. Consequently, **1H-Imidazole-2-carbohydrazide** is practically insoluble in these media. In pharmaceutical workflows, diethyl ether is frequently utilized as an anti-solvent or washing agent to strip away lipophilic impurities without dissolving the target polar product[7].

Quantitative Data Presentation

Solvent Classification	Representative Solvents	Solubility Profile	Mechanistic Rationale	Practical Application
Polar Aprotic	DMSO, DMF	High (>50 mg/mL)	High δP ; strong H-bond acceptor disrupts lattice.	Stock solution preparation; NMR spectroscopy.
Polar Protic	Water	Moderate-High	High δH ; forms robust hydration shells.	Aqueous bioassays; salt formation.
Alcohols	Ethanol, Methanol	Temp-Dependent	Soluble at reflux; insoluble at 4°C due to lattice reformation.	Recrystallization; product precipitation[6].
Non-Polar / Ethers	Diethyl Ether, Hexane	Insoluble (<0.1 mg/mL)	Low δP and δH ; cannot break solute-solute H-bonds.	Anti-solvent washing; impurity extraction[7].

Workflow Visualization



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Fig 1. Decision matrix for solubility screening based on Hansen Solubility Parameters.

Experimental Protocols for Solubility Determination

To ensure data integrity, solubility must be measured using self-validating empirical protocols. Below are the two industry-standard methodologies tailored for **1H-Imidazole-2-carbohydrazide**.

Protocol A: Thermodynamic Solubility (The Shake-Flask Method)

The shake-flask method is the gold standard for determining the absolute thermodynamic equilibrium of a solid in a solvent[5].

Causality & Logic: We use an excess of solid to ensure the solvent reaches absolute saturation. The extended incubation time (24–48 hours) is critical because the dissolution rate must perfectly equal the precipitation rate to achieve true thermodynamic equilibrium.

Step-by-Step Methodology:

- Preparation: Weigh an excess amount of **1H-Imidazole-2-carbohydrazide** powder (~10 mg) into a 2 mL chemically resistant microcentrifuge tube.
- Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, Ethanol, or Buffer at specific pH).
- Equilibration: Place the tube in a thermomixer. Agitate continuously at 800 RPM at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C) for 24 hours[8].
- Phase Separation: Centrifuge the suspension at $15,000 \times g$ for 15 minutes to pellet undissolved micro-crystals. Alternatively, use a $0.45 \mu\text{m}$ PTFE syringe filter. Crucial: Failure to remove micro-crystals will cause light scattering, artificially inflating UV-Vis or HPLC concentration readings.
- Quantification: Dilute the supernatant appropriately and quantify the concentration using HPLC-UV (measuring absorbance of the imidazole chromophore at ~210-230 nm) against a pre-established calibration curve.
- Self-Validation Check: Sample the suspension at T=24 h and T=48 h. A concentration variance of $\leq 5\%$ confirms that thermodynamic equilibrium has been successfully achieved[5].

Protocol B: High-Throughput Kinetic Solubility

Kinetic solubility mimics the physiological conditions of drug administration, assessing at what concentration a pre-dissolved compound precipitates when introduced to an aqueous

environment^[4].

Causality & Logic: By dissolving the compound first in DMSO, we artificially bypass the high crystal lattice energy. When this stock is spiked into an aqueous buffer, we observe the kinetic rate of precipitation, which is highly relevant for in vitro bioassay design.

Step-by-Step Methodology:

- **Stock Preparation:** Prepare a 10 mM stock solution of **1H-Imidazole-2-carbohydrazide** in 100% DMSO.
- **Serial Dilution:** Create a serial dilution of the DMSO stock across a 96-well plate.
- **Aqueous Spiking:** Transfer 5 μ L of each DMSO dilution into 245 μ L of aqueous buffer (e.g., PBS, pH 7.4) in a UV-transparent analysis plate (final DMSO concentration = 2%).
- **Incubation:** Incubate the plate on a shaker for 2 hours at room temperature.
- **Nephelometric/Absorbance Reading:** Measure the absorbance at 620 nm. Because the compound does not absorb light at 620 nm, any detected "absorbance" is actually light scattering caused by the formation of insoluble precipitates.
- **Self-Validation Check:** The kinetic solubility limit is defined as the highest concentration well that exhibits a baseline absorbance identical to the blank (buffer + 2% DMSO). Include a known standard (e.g., Chloramphenicol) to validate plate reader linearity^[8].

Conclusion & Strategic Recommendations

1H-Imidazole-2-carbohydrazide is a highly polar molecule whose solubility is dictated by its robust solid-state hydrogen-bonding networks. For analytical and biological stock preparations, DMSO should be the default solvent. For purification and synthetic isolation, exploiting the steep temperature-solubility gradient of ethanol allows for highly efficient recrystallization, while diethyl ether serves as an optimal anti-solvent for washing protocols. By adhering to the thermodynamic and kinetic protocols outlined above, researchers can generate reproducible, self-validating solubility data essential for downstream development.

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